molecular formula C23H30N6 B5098399 N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine

Cat. No.: B5098399
M. Wt: 390.5 g/mol
InChI Key: YKZLBNBJTGYKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine is a complex organic compound that features a combination of imidazole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine
  • N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-chlorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6/c1-3-27-12-11-25-22(27)18-24-17-20-8-6-10-26-23(20)29-15-13-28(14-16-29)21-9-5-4-7-19(21)2/h4-12,24H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZLBNBJTGYKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.